molecular formula C12H24 B14369908 2-Undecene, 4-methyl- CAS No. 91695-32-8

2-Undecene, 4-methyl-

Cat. No.: B14369908
CAS No.: 91695-32-8
M. Wt: 168.32 g/mol
InChI Key: UWRUSZLYXZMPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecene, 4-methyl- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a member of the undecene family, which consists of hydrocarbons with eleven carbon atoms and one double bond. The presence of a methyl group at the fourth position distinguishes it from other undecenes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecene, 4-methyl- can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-methyl-1-undecanol with a suitable Grignard reagent can yield 2-Undecene, 4-methyl- under controlled conditions .

Industrial Production Methods: Industrial production of 2-Undecene, 4-methyl- typically involves catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the dehydrogenation of 4-methylundecane to produce the desired alkene. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Undecene, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-Methylundecanoic acid, 4-Methylundecanone

    Reduction: 4-Methylundecane

    Substitution: 4-Chloro-2-undecene, 4-Bromo-2-undecene

Scientific Research Applications

2-Undecene, 4-methyl- has various applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-Undecene, 4-methyl- depends on its specific application. In chemical reactions, the double bond serves as a reactive site for various transformations. In biological systems, it may interact with cellular membranes or enzymes, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-Undecene, 2-methyl-
  • 4-Methyl-2-undecene
  • 2-Methylundecane

Comparison: 2-Undecene, 4-methyl- is unique due to the position of the methyl group and the double bond. This structural difference can influence its reactivity and physical properties compared to other similar compounds. For example, 2-Undecene, 2-methyl- has the methyl group at the second position, which may result in different chemical behavior and applications .

Properties

CAS No.

91695-32-8

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

4-methylundec-2-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,10,12H,4,6-9,11H2,1-3H3

InChI Key

UWRUSZLYXZMPAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.